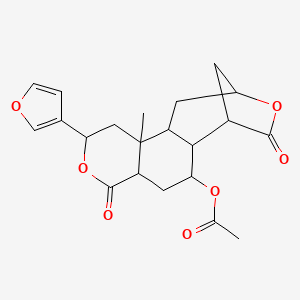

8-epidiosbulbin E acetate

Description

Contextualization within Natural Product Chemistry

8-Epidiosbulbin E acetate (B1210297) (EEA) is a naturally occurring chemical compound that has been the subject of significant interest within the field of natural product chemistry. nih.govchemsrc.com It is primarily isolated from the bulbils of Dioscorea bulbifera L., a plant species commonly known as the air potato. nih.govchemsrc.comabmole.com The investigation of such natural products is a cornerstone of pharmacognosy and medicinal chemistry, as they often possess unique chemical structures and biological activities that can serve as templates for new drug discovery. nih.gov The presence of EEA in Dioscorea bulbifera, a plant used in traditional Chinese medicine, has spurred research into its chemical properties and potential physiological effects. acs.org

The study of 8-epidiosbulbin E acetate involves its isolation, purification, and structural elucidation using modern spectroscopic techniques and X-ray crystallography. nih.gov Its chemical formula is C₂₁H₂₄O₇ and it has a molecular weight of 388.41 g/mol . chemsrc.comabmole.com Research has also delved into its metabolic pathways, revealing that it undergoes biotransformation in the body. acs.orgacs.org Specifically, the furan (B31954) ring of EEA is metabolized by cytochrome P450 enzymes, particularly CYP3A, into a reactive cis-enedial intermediate. acs.org This metabolic activation is a critical aspect of its biological activity and is a key focus of toxicological studies. acs.org

Significance as a Diterpenoid Lactone

This compound belongs to the clerodane class of diterpenes, a large and structurally diverse group of natural products. nih.gov Diterpenoids are C20 compounds derived from geranylgeranyl pyrophosphate and are known for a wide range of biological activities. The structure of this compound is characterized by a furan-containing diterpenoid lactone core. nih.gov This structural feature is shared by other compounds found in Dioscorea bulbifera, such as diosbulbin B. acs.org

The lactone ring and the furan moiety are key functional groups that contribute to the chemical reactivity and biological properties of this compound. acs.org The presence of the furan ring is particularly significant, as its metabolic activation leads to the formation of electrophilic species that can interact with cellular macromolecules. acs.org The classification of this compound as a diterpenoid lactone places it within a group of compounds that have been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Research Trajectory and Scope of Investigations

The research trajectory of this compound has evolved from its initial isolation and characterization to more in-depth investigations of its biological activities and mechanisms of action. Early studies focused on identifying the compound and its source. nih.gov

A significant area of research has been its potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria. nih.govabmole.com It has been shown to effectively cure resistance plasmids (R-plasmids) from various clinical isolates, including Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa, with curing efficiencies ranging from 12% to 48%. nih.gov This has led to its investigation as a potential lead compound for developing agents that can reverse antibiotic resistance in bacteria. nih.gov

Another major focus of research has been its toxicological profile, particularly its hepatotoxicity. chemsrc.comnih.gov Studies have shown that this compound can induce liver injury in animal models. nih.govmedchemexpress.com This toxicity is linked to the metabolic activation of its furan ring by cytochrome P450 enzymes. acs.org Integrated transcriptomic and metabolomic studies have been employed to understand the global effects of EEA exposure on liver cells, revealing alterations in numerous genes and metabolites. nih.gov These investigations aim to elucidate the precise mechanisms underlying its hepatotoxic effects, including its impact on bile acid metabolism. nih.gov Some studies have also explored its potential as an inhibitor of HIV-1 integrase. thaiscience.info

Properties

IUPAC Name |

[8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSOIAQEKRDXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Epidiosbulbin E acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 - 225 °C | |

| Record name | 8-Epidiosbulbin E acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution in Biological Systems

Primary Isolation from Dioscorea bulbifera L.

8-epidiosbulbin E acetate (B1210297) is a norditerpene compound that has been primarily isolated from the tubers of Dioscorea bulbifera L., a plant species commonly known as the air potato. nih.gov Bioassay-guided fractionation of aqueous methanolic extracts of D. bulbifera bulbs led to the identification of this novel compound. nih.gov Its structure was elucidated through modern spectroscopic analysis and X-ray crystallography. nih.gov This compound is one of the major diterpenoid lactones found in the tuber of the plant. nih.gov

The isolation process typically involves extraction from the dried and powdered bulbils or peels of D. bulbifera using various solvents such as ethanol or a mixture of methanol and water. nih.gov Further purification is then carried out using chromatographic techniques to yield the pure compound.

Geographic and Varietal Influences on Compound Abundance

The concentration of 8-epidiosbulbin E acetate in Dioscorea bulbifera is not uniform and can be significantly influenced by several factors, including the geographical origin and the specific variety of the plant. researchgate.net Research has indicated that the phytochemical profile of D. bulbifera exhibits considerable variation depending on the topographical area where it is grown. crimsonpublishers.com The concentration of its chemical constituents can differ greatly from one country to another. phcogj.com

Factors that contribute to this variation in abundance include:

Geographical Location: The environmental and soil conditions of different regions can impact the biosynthesis of secondary metabolites in the plant.

Genetic Factors: Different varieties or cultivars of D. bulbifera may have genetic predispositions that lead to varying levels of this compound production.

Harvesting Time: The developmental stage of the plant at the time of harvest can affect the concentration of its phytochemicals.

Extraction Method: The choice of solvent and extraction technique can influence the yield of the isolated compound. crimsonpublishers.com

While the influence of these factors is acknowledged, specific quantitative data detailing the precise variations in this compound abundance across different geographical regions and varieties remains an area for further research.

Identification of Related Natural Products and Chemical Analogs within Dioscorea Species

The genus Dioscorea is a rich source of diverse phytochemicals, and several natural products and chemical analogs related to this compound have been identified within various species. These compounds often share structural similarities or are biosynthetically related.

One of the most closely related and frequently co-occurring compounds is diosbulbin B , another furanoditerpenoid known for its biological activities. phcogj.comresearchgate.net Both this compound and diosbulbin B are considered major hepatotoxic constituents of D. bulbifera. researchgate.netresearchgate.net

Other related compounds found in Dioscorea species, particularly D. bulbifera, include:

Norditerpenoids: Bafoudiosbulbin A and B have been isolated and, like this compound, exhibit biological activities. researchgate.net

Steroidal Saponins: Diosgenin and dioscin are prominent examples of steroidal saponins found in the genus. phcogj.comcrimsonpublishers.com

Flavonoids: These are another class of secondary metabolites found alongside this compound. crimsonpublishers.comnih.gov

The following interactive data table provides a summary of some of the key compounds identified in Dioscorea bulbifera alongside this compound.

| Compound Name | Chemical Class |

| Diosbulbin B | Furanoditerpenoid |

| Bafoudiosbulbin A | Clerodane Diterpenoid |

| Bafoudiosbulbin B | Clerodane Diterpenoid |

| Diosgenin | Steroidal Saponin |

| Dioscin | Steroidal Saponin |

| Quercetin (B1663063) | Flavonoid |

These related compounds highlight the chemical diversity of the Dioscorea genus and provide a broader context for understanding the natural product chemistry of this compound.

Metabolic Transformations and Bioactivation Pathways

Cytochrome P450-Mediated Metabolism

The metabolism of 8-epidiosbulbin E acetate (B1210297) is heavily dependent on the action of cytochrome P450 (CYP) enzymes. acs.orgnih.gov These enzymes are responsible for the initial oxidative attack on the EEA molecule, a crucial step in its bioactivation. acs.orgtandfonline.com

Role of Specific P450 Isoforms (e.g., CYP3A, CYP3A4) in Furan (B31954) Moiety Oxidation

The bioactivation of EEA is primarily carried out by the CYP3A subfamily of cytochrome P450 enzymes, with CYP3A4 being a key isoform in this process. acs.orgnih.govresearchgate.net The metabolic activity of CYP3A4 is directed towards the furan ring of the EEA molecule. nih.govresearchgate.net This enzymatic oxidation of the furan moiety is a critical event, as it initiates the cascade of reactions leading to the formation of reactive intermediates. researchgate.netacs.org The involvement of CYP3A4 has been confirmed through studies showing that ketoconazole (B1673606), a known inhibitor of CYP3A, can suppress the metabolic activation of EEA. acs.orgnih.gov

Formation and Characterization of Electrophilic Intermediates (e.g., cis-enedial)

The oxidation of the furan ring of EEA by CYP3A4 leads to the formation of a highly reactive electrophilic intermediate known as cis-enedial. acs.orgexlibrisgroup.comnih.govresearchgate.net This intermediate is a key player in the subsequent reactions with biological molecules. tandfonline.comacs.orgnih.gov The formation of the cis-enedial intermediate has been demonstrated in both in vitro microsomal incubations and in vivo studies. acs.orgnih.gov Its structure and reactivity make it prone to react with nucleophilic sites on macromolecules. tandfonline.com

Generation and Characterization of Reactive Metabolites

The highly reactive cis-enedial intermediate derived from EEA can react with various biological nucleophiles, leading to the formation of a range of reactive metabolites. acs.orgnih.gov These metabolites are the result of the body's attempt to detoxify the reactive intermediate, but they can also serve as markers of EEA bioactivation.

Pyrrole (B145914) Derivatives and Pyrrolinones

In vitro studies using microsomal incubations of EEA supplemented with N-acetyl lysine (B10760008) (NAL) and glutathione (B108866) (GSH) have identified several metabolites. acs.org These include pyrrole derivatives (M1–M4) and pyrrolinones (M5 and M6). acs.orgnih.gov The formation of these metabolites provides strong evidence for the generation of the cis-enedial intermediate. acs.org The structures of some of these metabolites, such as M3 and M6, have been confirmed using nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov Further studies have detected these metabolites in the bile and/or urine of rats administered EEA, confirming their formation in vivo. acs.orgnih.gov

Adduction with Biological Macromolecules

The electrophilic cis-enedial intermediate generated from EEA metabolism can form covalent bonds with biological macromolecules, a process known as adduction. nih.govresearchgate.netnih.gov This covalent binding can modify the structure and function of these essential molecules.

Covalent Binding to Protein Residues (e.g., Lysine, Asparagine, Glutamine)

The reactive metabolite of EEA has been shown to form adducts with various amino acid residues within proteins. nih.govnih.gov Initially, it was reported that the cis-enedial intermediate alkylates the lysine residues of proteins to form pyrroline (B1223166) derivatives. exlibrisgroup.comresearchgate.net More recent research has expanded this understanding, revealing that the reactive intermediate also reacts with the amide groups of asparagine and glutamine residues in hepatic proteins. exlibrisgroup.comnih.govacs.org This reaction also results in the formation of corresponding pyrrolines. exlibrisgroup.comacs.org The extent of this amide-derived protein modification has been observed to increase with higher doses of EEA. exlibrisgroup.comacs.org Furthermore, studies have detected EEA-derived adducts with other biological amines such as spermidine, spermine, putrescine, and ornithine in cultured mouse primary hepatocytes. nih.gov

Glutathione (GSH) Conjugation

The metabolic activation of 8-epidiosbulbin E acetate (EEA) involves the formation of reactive intermediates that can be conjugated with glutathione (GSH). This conjugation is a critical detoxification pathway, and the resulting metabolites can be detected in biological samples. In vitro studies using microsomal incubations supplemented with GSH have led to the identification of several metabolites. acs.orgnih.gov Specifically, six metabolites, designated M1 through M6, have been generated in these conditions. acs.orgnih.gov Among these, M1-M4 were characterized as pyrrole derivatives, while M5 and M6 were identified as pyrrolinones. acs.orgnih.gov

The formation of these GSH conjugates provides evidence for the bioactivation of EEA to a cis-enedial intermediate. acs.orgnih.gov This reactive intermediate is subsequently trapped by GSH. The structures of two of these metabolites, M3 and M6, have been confirmed using 1H and 13C NMR spectroscopy. acs.orgnih.gov Further studies have shown that the urinary excretion of glutathione conjugates derived from EEA is decreased in animal models pretreated with ketoconazole, an inhibitor of cytochrome P450 enzymes. nih.govacs.org This finding underscores the role of cytochrome P450-mediated metabolism in the initial activation of EEA, which precedes GSH conjugation. nih.govacs.org The metabolic generation of cyclic GSH conjugates from EEA has been observed both in vitro and in vivo. rsc.org

Table 1: Glutathione (GSH) Conjugates of this compound Identified in Metabolic Studies

| Metabolite ID | Chemical Class | Method of Detection | Reference |

| M1 | Pyrrole derivative | Microsomal incubation with GSH | acs.org, nih.gov |

| M2 | Pyrrole derivative | Microsomal incubation with GSH; Rat bile and urine | acs.org, nih.gov |

| M3 | Pyrrole derivative | Microsomal incubation with GSH; Rat bile and urine; Structure confirmed by NMR | acs.org, nih.gov |

| M4 | Pyrrole derivative | Microsomal incubation with GSH; Rat bile and urine | acs.org, nih.gov |

| M5 | Pyrrolinone | Microsomal incubation with GSH; Rat bile and urine | acs.org, nih.gov |

| M6 | Pyrrolinone | Microsomal incubation with GSH; Rat bile and urine; Structure confirmed by NMR | acs.org, nih.gov |

In Vitro Metabolic Activation Studies (e.g., Microsomal Incubations)

In vitro studies utilizing microsomal incubations have been instrumental in elucidating the metabolic activation of this compound. These experiments have demonstrated that the hepatotoxicity of EEA requires metabolism mediated by cytochrome P450 (CYP) enzymes. acs.orgnih.gov When EEA is incubated with liver microsomes in the presence of trapping agents like N-acetyl lysine (NAL) and glutathione (GSH), several reactive metabolites are formed. acs.orgnih.gov

Six key metabolites (M1–M6) have been consistently identified in these microsomal incubations. acs.orgnih.gov The formation of these metabolites, which include pyrrole and pyrrolinone derivatives, points to the generation of a cis-enedial intermediate from the furan moiety of EEA. acs.orgnih.govresearchgate.net Further investigations have pinpointed CYP3A4 as the primary enzyme responsible for this bioactivation process. acs.orgnih.gov The use of ketoconazole, a selective inhibitor of CYP3A4, was shown to inhibit the microsomal production of the cis-enedial intermediate. acs.orgnih.govtandfonline.com This provides strong evidence for the crucial role of CYP3A4 in the metabolic activation of EEA. acs.orgnih.gov The generation of these same six metabolites was also achieved through dimethyldioxirane-mediated oxidation of EEA in the presence of NAL and GSH, further supporting the proposed metabolic pathway. acs.orgnih.gov

Table 2: Summary of In Vitro Metabolic Activation Studies of this compound

| Experimental System | Key Findings | Implicated Enzyme | Reference |

| Liver Microsomes + N-acetyl lysine (NAL) and Glutathione (GSH) | Generation of six metabolites (M1-M6), identified as pyrrole and pyrrolinone derivatives. | Cytochrome P450 (general) | acs.org, nih.gov |

| Liver Microsomes with Ketoconazole | Inhibition of the formation of the cis-enedial intermediate. | CYP3A4 | acs.org, nih.gov, tandfonline.com |

| Dimethyldioxirane-mediated oxidation + NAL and GSH | Production of the same six metabolites (M1-M6) as seen in microsomal incubations. | N/A (Chemical Oxidation) | acs.org, nih.gov |

In Vivo Metabolic Activation Studies (Animal Models)

In vivo studies using animal models have corroborated the findings from in vitro experiments regarding the metabolic activation of this compound. Administration of EEA to mice has been shown to cause acute hepatotoxicity, which is dependent on cytochrome P450-mediated metabolism. acs.orgnih.gov In studies with rats given EEA, metabolites M2 through M6, which were previously identified in microsomal incubations, were detected in the bile and/or urine. acs.orgnih.gov This confirms that the metabolic activation pathway leading to the formation of a cis-enedial intermediate and subsequent conjugation products occurs in living organisms. acs.orgnih.gov

Further research in mice has demonstrated that the hepatotoxicity of EEA is time- and dose-dependent. nih.gov Pretreatment of mice with buthionine sulfoximine (B86345), a substance that depletes glutathione, exacerbated the liver injury induced by EEA. nih.govacs.org Conversely, pretreatment with ketoconazole, a CYP3A inhibitor, protected the animals from EEA-induced liver injury. nih.govacs.org This protective effect was accompanied by a significant decrease in the urinary excretion of glutathione conjugates derived from EEA. nih.govacs.org To definitively establish the role of the furan ring in toxicity, a synthesized version of EEA with a hydrogenated furan moiety (tetrahydro-EEA) was administered to animals. nih.govacs.org This modified compound did not cause any observable liver injury at the same doses as EEA, indicating that the metabolic activation of the furan ring is responsible for the hepatotoxicity. nih.govacs.org Integrated transcriptomic and metabolomic analyses in mice have further revealed that EEA exposure alters the abundance of numerous genes and metabolites in the liver, with significant disruptions noted in bile acid metabolism. nih.gov

Table 3: Key Findings from In Vivo Metabolic Activation Studies of this compound

| Animal Model | Key Findings | Implication | Reference |

| Rats | Detection of metabolites M2-M6 in bile and/or urine following EEA administration. | Confirms in vivo metabolic activation to a cis-enedial intermediate. | acs.org, nih.gov |

| Mice | EEA causes time- and dose-dependent liver injury. | Establishes the hepatotoxic potential of EEA. | nih.gov |

| Mice | Pretreatment with buthionine sulfoximine exacerbates EEA-induced hepatotoxicity. | Highlights the importance of glutathione in detoxifying reactive metabolites of EEA. | nih.gov, acs.org |

| Mice | Pretreatment with ketoconazole prevents EEA-induced liver injury and reduces urinary GSH conjugates. | Confirms the role of cytochrome P450 (specifically CYP3A) in the bioactivation of EEA. | nih.gov, acs.org |

| Mice | Administration of tetrahydro-EEA does not cause liver injury. | Demonstrates that the furan moiety and its metabolic activation are essential for EEA's hepatotoxicity. | nih.gov, acs.org |

| Mice | EEA exposure alters hepatic gene expression and metabolomic profiles, particularly bile acid metabolism. | Provides insight into the molecular mechanisms underlying EEA-induced hepatotoxicity. | nih.gov |

Biological Activities and Mechanisms of Action Preclinical and in Vitro Investigations

Antimicrobial Efficacy and Plasmid-Curing Activity

8-epidiosbulbin E acetate (B1210297) (EEA), a norditerpene compound isolated from the bulbs of Dioscorea bulbifera L., has demonstrated notable biological activities, particularly in the realm of combating multidrug-resistant (MDR) bacteria. researchgate.netnih.govmedchemexpress.comchemsrc.commedchemexpress.com While not a potent antibacterial agent on its own, its primary mechanism of action lies in its ability to "cure" or eliminate resistance plasmids (R-plasmids) from bacteria. researchgate.netnih.gov This plasmid-curing activity effectively reverses antibiotic resistance, making resistant bacterial strains susceptible to conventional antibiotics once again. nih.govrsb.gov.rw

Broad-Spectrum Activity against Multidrug-Resistant Bacteria

Preclinical investigations have revealed that 8-epidiosbulbin E acetate possesses a broad spectrum of activity against a variety of multidrug-resistant bacteria, encompassing both Gram-positive and Gram-negative strains. nih.govmedchemexpress.comabmole.com This activity is primarily attributed to its plasmid-curing capabilities. researchgate.netmdpi.com

Studies have shown that this compound is effective against Gram-positive bacteria, including clinically significant strains like vancomycin-resistant Enterococcus faecalis (VRE). nih.govrsb.gov.rw Research has documented its ability to cure R-plasmids from clinical isolates of Enterococcus faecalis and reference strains of Bacillus subtilis. researchgate.netnih.govrsb.gov.rw For instance, the reference plasmid pUB110 in Bacillus subtilis was successfully cured by EEA. nih.gov While specific studies focusing solely on Staphylococcus epidermidis are less detailed in the provided context, the broad-spectrum nature of EEA's activity suggests potential efficacy against it as well. frontiersin.org

The compound has also demonstrated significant activity against several Gram-negative bacterial strains. mdpi.com Clinical isolates of Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa have been shown to be susceptible to the plasmid-curing effects of this compound. nih.govrsb.gov.rw Furthermore, the reference plasmids RP4 in E. coli, RIP64 in P. aeruginosa, and R136 in Salmonella typhi were all cured with notable efficiency by EEA. nih.gov

Mechanisms of Resistance Reversal

The primary mechanism through which this compound reverses antibiotic resistance is by eliminating the genetic basis of that resistance, which is often carried on extrachromosomal DNA molecules known as R-plasmids. researchgate.netmdpi.com

This compound has been identified as a potent plasmid-curing agent. nih.gov It has shown the ability to cure antibiotic resistance plasmids from both clinical isolates and reference bacterial strains. nih.govnih.gov The efficiency of this curing process varies depending on the bacterial strain and the specific plasmid involved. For clinical isolates of Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa, the curing efficiency ranged from 12% to 48%. nih.gov In the case of reference plasmids, the efficiency was even higher, ranging from 16% to 64% for plasmids in Bacillus subtilis (pUB110), E. coli (RP4), P. aeruginosa (RIP64), and Salmonella typhi (R136). nih.gov One study reported an average curing efficiency of 34% across various isolates. nih.govmdpi.com

Table 1: R-Plasmid Curing Efficiency of this compound in Clinical Isolates

| Bacterial Strain | Curing Efficiency (%) |

| Enterococcus faecalis | 12-48 nih.gov |

| Escherichia coli | 12-48 nih.gov |

| Shigella sonnei | 12-48 nih.gov |

| Pseudomonas aeruginosa | 12-48 nih.gov |

Table 2: R-Plasmid Curing Efficiency of this compound in Reference Strains

| Bacterial Strain | Plasmid | Curing Efficiency (%) |

| Bacillus subtilis | pUB110 | 16-64 nih.gov |

| Escherichia coli | RP4 | 16-64 nih.gov |

| Pseudomonas aeruginosa | RIP64 | 16-64 nih.gov |

| Salmonella typhi | R136 | 16-64 nih.gov |

A significant consequence of the plasmid-curing activity of this compound is the subsequent decrease in the Minimal Inhibitory Concentration (MIC) of various antibiotics against the now "cured" bacteria. nih.govacademicjournals.org By eliminating the resistance genes, the compound effectively restores the efficacy of antibiotics. nih.gov This reversal of resistance has been observed for a wide range of antibiotics. For example, an E. coli strain that was resistant to multiple antibiotics, including gentamicin, kanamycin, neomycin, streptomycin, tetracycline, and others, became sensitive to these drugs after treatment with EEA. rsb.gov.rw This reduction in MIC makes previously ineffective antibiotic treatments viable once more. nih.gov

In Vitro Assessments of Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties, particularly in the context of multidrug-resistant (MDR) bacteria. nih.gov A key mechanism of its action is the curing of antibiotic resistance plasmids (R-plasmids). nih.gov

Research has shown that this compound can eliminate R-plasmids from a range of clinical isolates, including Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa. nih.govfrontiersin.orgmdpi.comfrontiersin.org The efficiency of this plasmid curing has been reported to be between 12% and 48%. nih.govfrontiersin.org Furthermore, it has been observed to cure reference plasmids such as pUB110 in Bacillus subtilis, RP4 in E. coli, RIP64 in P. aeruginosa, and R136 in Salmonella typhi with an efficiency ranging from 16% to 64%. nih.gov

The consequence of this plasmid curing is a notable decrease in the minimum inhibitory concentration (MIC) of various antibiotics against these MDR bacteria, effectively reversing their resistance. nih.gov This suggests that this compound can act as a potent agent to restore the efficacy of conventional antibiotics. nih.govfrontiersin.org The compound has demonstrated a broad-spectrum plasmid-curing activity, even against vancomycin-resistant enterococci (VRE). nih.govrsb.gov.rwscispace.com

Table 1: In Vitro Antimicrobial Activity of this compound

| Bacterial Strain | Type | Observed Activity | Curing Efficiency (%) | Reference |

|---|---|---|---|---|

| Enterococcus faecalis | Clinical Isolate | Plasmid Curing | 12-48 | nih.govfrontiersin.orgmdpi.comfrontiersin.org |

| Escherichia coli | Clinical Isolate | Plasmid Curing | 12-48 | nih.govfrontiersin.orgmdpi.comfrontiersin.org |

| Shigella sonnei | Clinical Isolate | Plasmid Curing | 12-48 | nih.govfrontiersin.orgmdpi.comfrontiersin.org |

| Pseudomonas aeruginosa | Clinical Isolate | Plasmid Curing | 12-48 | nih.govfrontiersin.orgmdpi.comfrontiersin.org |

| Bacillus subtilis (pUB110) | Reference Strain | Plasmid Curing | 16-64 | nih.gov |

| Escherichia coli (RP4) | Reference Strain | Plasmid Curing | 16-64 | nih.gov |

| Pseudomonas aeruginosa (RIP64) | Reference Strain | Plasmid Curing | 16-64 | nih.gov |

| Salmonella typhi (R136) | Reference Strain | Plasmid Curing | 16-64 | nih.gov |

| Vancomycin-Resistant Enterococci (VRE) | --- | Broad-spectrum plasmid-curing | --- | nih.govrsb.gov.rwscispace.com |

In Vivo Preclinical Models for Antimicrobial Efficacy

Currently, there is a lack of specific in vivo preclinical studies focusing solely on the antimicrobial efficacy of this compound. While in vitro studies have established its potential as a plasmid-curing agent, further research using animal models is needed to validate these findings and understand its therapeutic potential in a living system. frontiersin.orgoup.com

Modulation of Enzyme Activity (e.g., Anti-HIV-1 Integrase Activity in context of Dioscorea bulbifera)

Extracts from Dioscorea bulbifera, the plant source of this compound, have been investigated for their ability to modulate enzyme activity, particularly in the context of anti-HIV-1 integrase activity. researchgate.nettandfonline.com While fractions of D. bulbifera extracts have demonstrated inhibitory effects on HIV-1 integrase, studies have identified other compounds within the extract, such as flavonoids like quercetin (B1663063) and myricetin, as the most potent inhibitors. researchgate.netplos.org Research specifically delineating the anti-HIV-1 integrase activity of isolated this compound is limited. researchgate.netspringermedizin.de

Other Investigated Biological Activities in Preclinical Models

In addition to its antimicrobial properties, this compound and extracts of Dioscorea bulbifera have been explored for other biological activities in preclinical settings. Crude extracts of the plant have been reported to possess analgesic, anti-inflammatory, and wound healing properties. plos.orgsemanticscholar.orgnih.gov However, it is important to note that some components of D. bulbifera, including this compound, have been associated with hepatotoxicity in animal models. scispace.comresearchgate.net Studies have also indicated that the compound did not exhibit cytotoxicity against several human cancer cell lines, including MCF-7 (breast), SiHa (cervical), and A431 (epidermal). nih.gov

Structure Activity Relationship Sar Studies

Critical Role of the Furan (B31954) Moiety in Metabolic Activation and Biological Effects

The furan moiety is a structural alert in 8-epidiosbulbin E acetate (B1210297), playing a central role in its bioactivation and subsequent biological effects, most notably hepatotoxicity. smolecule.comnih.govnih.gov The parent compound, EEA, is not considered to be directly toxic. nih.gov Instead, its toxicity is mediated by metabolic activation of the furan ring within the liver. nih.govtandfonline.com

This bioactivation is carried out by cytochrome P450 enzymes (CYP450s), particularly the CYP3A subfamily, which oxidize the furan ring. tandfonline.comnih.gov This process generates a highly reactive electrophilic intermediate, a cis-enedial metabolite. smolecule.comtandfonline.comnih.govresearchgate.net This reactive species is capable of covalently binding to cellular macromolecules, including proteins and DNA, by reacting with nucleophilic groups such as the amino and thiol groups of amino acid residues. smolecule.comtandfonline.comnih.govacs.org The formation of these adducts disrupts cellular function and is considered a key mechanism behind the observed liver injury. smolecule.comnih.govtandfonline.com

Experimental evidence strongly supports the indispensable role of the furan ring in EEA-induced toxicity. Studies have shown that blocking CYP450 enzymes with an inhibitor like ketoconazole (B1673606) prevents liver injury in animal models, despite leading to higher plasma concentrations of the parent EEA. nih.govacs.org Conversely, depleting glutathione (B108866), a key cellular nucleophile that detoxifies reactive metabolites, exacerbates the hepatotoxicity. nih.govacs.org The most direct evidence comes from the chemical modification of the furan moiety. When the furan ring of EEA is saturated via catalytic hydrogenation to form tetrahydro-EEA, the resulting compound shows no signs of liver toxicity at equivalent doses, confirming that the unsaturated furan ring is essential for the hepatotoxic effect. nih.govacs.org

Beyond toxicity, the furan moiety is also implicated in other biological activities. However, the primary focus of research has been its role in mediating liver damage through metabolic activation.

Table 1: Research Findings on the Role of the Furan Moiety in EEA Activity

| Research Finding | Implication | References |

|---|---|---|

| EEA requires metabolic activation by CYP450 enzymes (CYP3A) to exert its hepatotoxic effects. | The parent compound is a pro-toxin, not the ultimate toxicant. | nih.govtandfonline.comnih.gov |

| Oxidation of the furan ring produces a reactive cis-enedial intermediate. | This electrophilic metabolite is the key toxic species. | smolecule.comnih.govresearchgate.net |

| The reactive metabolite forms covalent adducts with cellular proteins and other biomolecules. | Adduct formation leads to cellular dysfunction and toxicity. | smolecule.comtandfonline.comnih.govacs.org |

| Inhibition of CYP450s with ketoconazole prevents EEA-induced liver injury. | Confirms that CYP450-mediated metabolism is a necessary step for toxicity. | nih.govacs.org |

Correlation of Specific Structural Features with Observed Biological Activities

The biological profile of 8-epidiosbulbin E acetate is not solely defined by its furan ring; other structural components also contribute to its activities. EEA is a norditerpenoid lactone with a complex, polycyclic clerodane skeleton. nih.govresearchgate.net

The most profound correlation demonstrated is between the intact furan ring and hepatotoxicity, as detailed previously. Any modification that removes the unsaturation of this ring, such as hydrogenation, eliminates this toxic effect. nih.gov This highlights a clear SAR where the furan functional group is a prerequisite for liver damage.

The role of the acetate group at the C-6 position and the δ-lactone ring fused to the core structure are also important features, though their specific contributions to the SAR have been less explored compared to the furan ring. These groups influence the compound's polarity, solubility, and how it may orient itself within enzyme active sites. For instance, studies on the related compound diosbulbin B, which also possesses a furan ring, have contributed to the understanding that this class of furanoterpenoids requires metabolic activation to become toxic. researchgate.netfrontiersin.org

Table 2: Correlation of EEA Structural Features with Biological Activity

| Structural Feature | Associated Biological Activity | Supporting Evidence | References |

|---|---|---|---|

| Intact Furan Ring | Hepatotoxicity | Essential for metabolic activation to a reactive cis-enedial intermediate. Hydrogenation of the ring abolishes toxicity. | nih.govresearchgate.netacs.orgfrontiersin.org |

| Norditerpenoid Lactone Skeleton | Plasmid-curing activity | Shown to cure resistance plasmids in various MDR bacteria, restoring antibiotic sensitivity. | nih.govresearchgate.netchemsrc.comscispace.com |

Insights from Molecular Dynamic Simulations (if available in future research)

As of now, dedicated molecular dynamics (MD) simulations focused specifically on elucidating the structure-activity relationships of this compound are not widely available in published literature. While some studies involving compounds from Dioscorea bulbifera have utilized molecular docking and, in some cases, MD simulations, they have often focused on other constituents of the plant extract or different biological targets. researchgate.netnih.gov For example, one study used MD simulations to investigate the interaction of compounds from D. bulbifera with a malarial enzyme, but found other molecules like quercetin (B1663063) to be more prominent interactors than EEA. researchgate.net Another network pharmacology study included EEA in a molecular docking analysis against targets for menstrual disorders. nih.gov

The application of MD simulations represents a significant opportunity for future research. Such studies could provide atomic-level insights into several key processes:

Enzyme Binding: Simulating the interaction of EEA with the active site of CYP3A4 could illuminate the precise binding orientation that facilitates the metabolic oxidation of the furan ring.

Metabolite Reactivity: MD simulations could model the interaction of the reactive cis-enedial metabolite with nucleophilic amino acid residues on proteins, helping to predict which proteins are most likely to be targeted and how adduction affects their structure and function.

SAR Refinement: By simulating the behavior of various EEA analogues (e.g., with modifications to the acetate group or lactone ring), researchers could predict how these structural changes affect binding to metabolic enzymes or target proteins, thereby guiding the synthesis of new compounds with potentially reduced toxicity or enhanced therapeutic activity.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 8-epidiosbulbin E acetate (B1210297), providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of 8-epidiosbulbin E acetate. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons, while ¹³C NMR analysis reveals the number and types of carbon atoms present. For this compound, ¹³C NMR analysis has identified 21 distinct carbon signals, which include three carbonyls, two non-protonated carbons, ten methine carbons, four methylene (B1212753) carbons, and two methyl carbons. researchgate.net The structures of metabolites of this compound have also been confirmed using ¹H and ¹³C NMR. nih.govacs.org

Detailed ¹H and ¹³C NMR data, along with COSY (Correlation Spectroscopy) correlations, have been reported, allowing for the precise assignment of each proton and carbon in the molecule. researchgate.net This comprehensive analysis is essential for confirming the identity of the compound.

Table 1: ¹H and ¹³C NMR Data for this compound

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Coupling Constants (J in Hz) |

| 1 | 35.2 | 2.35 (m), 1.95 (m) |

| 2 | 28.1 | 1.85 (m) |

| 3 | 34.5 | 2.15 (m) |

| 4 | 42.1 | 2.65 (d, J=7.5) |

| 5 | 78.2 | 4.55 (d, J=7.5) |

| 6 | 72.3 | 5.25 (s) |

| 7 | 45.1 | 2.55 (m) |

| 8 | 75.8 | 4.15 (d, J=4.5) |

| 9 | 48.2 | 2.85 (m) |

| 10 | 46.5 | 2.25 (m) |

| 11 | 25.3 | 1.75 (m), 1.65 (m) |

| 12 | 172.1 | - |

| 13 | 125.4 | - |

| 14 | 143.5 | 7.45 (s) |

| 15 | 109.8 | 6.45 (s) |

| 16 | 140.2 | 7.35 (s) |

| 17 | 175.8 | - |

| 18 | 21.2 | 1.25 (d, J=7.0) |

| OAc | 170.5 | - |

| OAc | 21.0 | 2.05 (s) |

| Data sourced from publicly available research. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for analyzing complex mixtures and identifying individual components.

In the analysis of this compound, mass spectrometry has shown a molecular ion peak at an m/z of 388, which corresponds to the molecular formula C₂₁H₂₂O₇. researchgate.net Advanced techniques like Quadrupole Time-of-Flight (Q-TOF) MS and LTQ Velos Pro Ion Trap MS provide high-resolution mass data, aiding in the structural confirmation and identification of metabolites. nih.gov For instance, LC-MS/MS has been used to detect adducts of this compound with biological amines. nih.gov A method for determining the concentration of this compound in blood plasma has been developed using a liquid chromatography-mass spectrometry system. patsnap.com The purity of this compound can be assessed using high-performance liquid chromatography (HPLC) and its structure confirmed by mass spectrometry and NMR. acs.org

Crystallographic Analysis

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule. For this compound, this technique has been instrumental in confirming its stereochemistry.

The compound was identified as a novel plasmid-curing agent based on modern spectroscopic analysis and X-ray crystallography. nih.govmybiosource.com The crystal structure analysis revealed the precise spatial arrangement of the atoms, including the conformation of the molecule and the presence of intramolecular and intermolecular hydrogen bonds. researchgate.net This detailed structural information is crucial for understanding its biological activity.

Chromatographic Separations

Chromatographic techniques, particularly liquid chromatography (LC), are essential for the isolation and purification of this compound from its natural source, Dioscorea bulbifera.

High-performance liquid chromatography (HPLC) is a key method for separating this compound from other compounds present in the plant extract. acs.org In one method, a Shimadzu LCMS 2020 system with two LC 20AD pumps was used for the chemical profiling of ethyl acetate fractions of D. bulbifera. tandfonline.comtandfonline.com The mobile phase consisted of 0.2% formic acid in water and methanol, with a gradient elution program. tandfonline.com The separation was performed on a C18 column. acs.org

Bioassay-Guided Fractionation for Isolation and Identification

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds from natural sources. This process involves separating the initial extract into fractions and testing each fraction for a specific biological activity.

In the case of this compound, bioassay-guided fractionation of an aqueous methanolic extract of Dioscorea bulbifera L. bulbs led to its identification as a novel plasmid-curing agent. nih.gov The fractionation process was guided by the ability of the fractions to cure antibiotic resistance plasmids in multidrug-resistant bacteria. nih.gov This approach directly links the isolated compound to its observed biological effect. This methodology has also been used to isolate antibacterial compounds from other plants, such as Ficus foveolata. tandfonline.comtandfonline.com

Table 2: Summary of Analytical Methodologies

| Methodology | Purpose | Key Findings for this compound |

| NMR Spectroscopy | Structural elucidation | Confirmed the carbon-hydrogen framework with 21 carbon signals. researchgate.net |

| Mass Spectrometry | Molecular weight and formula determination | Molecular ion peak at m/z 388, corresponding to C₂₁H₂₂O₇. researchgate.net |

| X-ray Crystallography | 3D structure and stereochemistry determination | Confirmed the absolute configuration and molecular conformation. researchgate.net |

| Liquid Chromatography | Isolation and purification | Enabled separation from complex plant extracts using a C18 column. acs.orgtandfonline.com |

| Bioassay-Guided Fractionation | Isolation of bioactive compounds | Identified this compound as a plasmid-curing agent. nih.gov |

Biosynthetic Considerations

Proposed Biosynthetic Pathways of Diterpenoid Lactones in Dioscorea bulbifera L.

The biosynthesis of 8-epidiosbulbin E acetate (B1210297) and related diterpenoid lactones in Dioscorea bulbifera is proposed to begin with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.orgmdpi.com These five-carbon (C5) units are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comresearchgate.net For diterpenoid biosynthesis in angiosperms, the precursor geranylgeranyl pyrophosphate (GGPP) is generally synthesized in the plastids via the MEP pathway. mdpi.com However, studies on Dioscorea cell cultures suggest a potential exchange between the two pathways. researchgate.net

The proposed biosynthetic route to the clerodane scaffold of 8-epidiosbulbin E acetate follows a series of defined steps:

GGPP Synthesis : Four C5 units (one DMAPP and three IPP) are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon (C20) linear precursor, GGPP. mdpi.comsmolecule.com This is the common entry point for all diterpenoid biosynthesis. nih.gov

Initial Cyclization : The linear GGPP molecule undergoes a protonation-initiated cyclization catalyzed by a class II diterpene synthase (diTPS). nih.gov This crucial step forms the characteristic bicyclic decalin core of the clerodane diterpenoid skeleton. smolecule.comnih.gov

Secondary Cyclization and Rearrangement : The cyclic intermediate produced by the class II diTPS, which still contains the diphosphate (B83284) group, becomes the substrate for a class I diTPS. nih.govnih.gov This enzyme ionizes the intermediate by removing the diphosphate group, often guiding further carbocation-driven rearrangements to establish the final carbon skeleton. nih.gov

Oxidative Tailoring : Following the formation of the core hydrocarbon scaffold, a series of post-cyclization modifications, known as tailoring reactions, occur. These are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases like dehydrogenases. rsc.orgnih.gov These enzymes introduce functional groups with high regio- and stereospecificity. For diterpenoid lactones, this includes:

Furan (B31954) Ring Formation : Oxidation at specific positions on the side chain can lead to the formation of the furan ring, a characteristic feature of this compound. smolecule.comnih.gov

Lactone Ring Formation : Hydroxylation of the clerodane core at a specific carbon, followed by further oxidation to a carboxylic acid and subsequent intramolecular esterification (cyclization), results in the formation of the lactone ring. nih.govwur.nl

Final Acetylation : The final step in the biosynthesis of this compound is the acetylation of a hydroxyl group, a reaction catalyzed by an acetyltransferase, to yield the final acetate ester. smolecule.com

Enzymatic Mechanisms in Biosynthesis (e.g., Isoprenoid Biosynthesis Context)

The biosynthesis of this compound relies on several families of enzymes that work in a coordinated fashion. The structural diversity of terpenoids arises from the activity of two main groups of enzymes: terpene synthases (TPSs), which create the initial hydrocarbon scaffolds, and tailoring enzymes (e.g., CYPs) that modify them. rsc.org

Isoprenoid Precursor Biosynthesis All terpenoids, including diterpenoid lactones, are derived from the C5 building blocks IPP and DMAPP. mdpi.com Plants utilize two distinct pathways, compartmentalized within the cell, to produce them.

Table 1: Pathways for Isoprenoid Precursor Biosynthesis

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol / Endoplasmic Reticulum | Plastids |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate |

| Primary Output | Precursors for sesquiterpenes, triterpenes, sterols | Precursors for monoterpenes, diterpenes, tetraterpenes (carotenoids) |

Data sourced from references mdpi.comresearchgate.net.

Key Enzyme Families in Diterpenoid Lactone Biosynthesis The conversion of the linear GGPP precursor into the complex, oxidized structure of this compound is a multi-step process catalyzed by specific enzyme classes.

Diterpene Synthases (diTPS) : These enzymes are central to generating the foundational carbon skeleton. In angiosperms, the synthesis of labdane-related diterpenoids, including clerodanes, typically involves a two-step mechanism with two distinct diTPS enzymes. nih.gov

Class II diTPS : These enzymes use a proton-dependent mechanism to initiate the cyclization of GGPP. mdpi.com They contain a characteristic DxDD motif and are responsible for forming the initial bicyclic intermediate. mdpi.comnih.gov

Class I diTPS : These enzymes utilize a metal-ion-dependent, ionization-based mechanism to act on the product of the Class II diTPS. mdpi.com They remove the diphosphate group and catalyze further cyclizations or rearrangements. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYPs) : This large and versatile family of enzymes is responsible for the extensive oxidative functionalization of the diterpene scaffold. rsc.org CYPs serve as the archetypal tailoring enzymes in terpenoid pathways. rsc.org Their roles include:

Hydroxylation : The introduction of hydroxyl (-OH) groups at specific carbon atoms is a common and critical step. rsc.org This not only alters the compound's properties but also provides a chemical handle for further modifications. nih.gov

Epoxidation and Ring Formation : CYPs can catalyze the formation of epoxides and are instrumental in the oxidative reactions that lead to the formation of both the furan and lactone rings characteristic of compounds like this compound. smolecule.comnih.gov

Table 2: Key Enzymes and Their Proposed Roles in Clerodane Diterpenoid Biosynthesis

| Enzyme Class | Specific Enzyme (Family) | Proposed Function in the Biosynthesis of this compound |

|---|---|---|

| Prenyltransferase | GGPP Synthase (GGPPS) | Catalyzes the formation of the C20 precursor Geranylgeranyl pyrophosphate (GGPP) from C5 units. mdpi.com |

| Diterpene Synthase | Class II diTPS | Initiates cyclization of GGPP to form the bicyclic clerodane decalin core. smolecule.comnih.gov |

| Diterpene Synthase | Class I diTPS | Catalyzes further cyclization/rearrangement of the intermediate from the Class II reaction. nih.govnih.gov |

| Oxidoreductase | Cytochrome P450 Monooxygenases (CYPs) | Perform extensive, site-specific oxidation, hydroxylation, and epoxidation to form the furan and lactone moieties. rsc.orgsmolecule.com |

| Transferase | Acetyltransferase | Catalyzes the final acetylation step to attach the acetate group. smolecule.com |

Data sourced from references rsc.orgmdpi.comsmolecule.comnih.govnih.gov.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Geranylgeranyl pyrophosphate (GGPP) |

| Acetyl-CoA |

| Pyruvate |

Future Directions in 8 Epidiosbulbin E Acetate Research

Elucidation of Specific Molecular Targets and Pathways for Antimicrobial Effects

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. 8-Epidiosbulbin E acetate (B1210297), a norditerpene isolated from the bulbs of Dioscorea bulbifera L., has demonstrated potential as a plasmid-curing agent, capable of eliminating antibiotic resistance plasmids (R-plasmids) from various pathogenic bacteria. nih.govmedchemexpress.comnih.govmedchemexpress.com This activity effectively reverses antibiotic resistance, making resistant strains susceptible to conventional antibiotics once more. nih.gov

Initial research has shown that 8-epidiosbulbin E acetate exhibits broad-spectrum plasmid-curing activity against clinical isolates of Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa with curing efficiencies ranging from 12% to 48%. nih.gov Furthermore, it has been effective in curing reference plasmids in Bacillus subtilis (pUB110), E. coli (RP4), P. aeruginosa (RIP64), and Salmonella typhi (R136) with efficiencies between 16% and 64%. nih.gov

While the phenomenon of plasmid curing by this compound is established, the precise molecular targets and biochemical pathways responsible for this effect remain largely unexplored. Future research must prioritize the identification of the specific bacterial components with which this compound interacts. It is hypothesized that like other heterocyclic compounds, it may bind to plasmid DNA, potentially interfering with its replication or segregation during cell division. amazonaws.com However, direct evidence for this interaction is currently lacking.

Future investigations should aim to:

Identify the specific enzymes or proteins involved in plasmid replication and maintenance that are inhibited by this compound.

Determine if the compound directly binds to plasmid DNA and characterize the nature of this interaction.

Elucidate the downstream cellular pathways that are activated or suppressed following treatment with this compound, leading to the selective elimination of plasmids.

Understanding these fundamental mechanisms is crucial for the development of this and similar compounds as effective agents to combat antibiotic resistance.

Development of Advanced Analytical Techniques for In Vivo Compound and Metabolite Tracking

The in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is critical to understanding both its therapeutic potential and its noted hepatotoxicity. Advanced analytical techniques are essential for accurately tracking the compound and its metabolites in biological systems.

Currently, liquid chromatography-mass spectrometry (LC-MS) based methods, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been instrumental in identifying and characterizing the metabolites of this compound. frontiersin.orgnih.govtandfonline.comacs.org In vitro studies using microsomal incubations and in vivo studies in rats have revealed that the furan (B31954) moiety of this compound is metabolically activated by cytochrome P450 enzymes, primarily CYP3A4. acs.org This activation leads to the formation of reactive intermediates, which can be trapped by nucleophiles like N-acetyl lysine (B10760008) (NAL) and glutathione (B108866) (GSH). acs.org

The identified metabolites include pyrrole (B145914) and pyrrolinone derivatives, which have been detected in the bile and urine of rats administered the compound. acs.org The development of these analytical methods has been pivotal in confirming the metabolic activation pathway of this compound. acs.org

Future research in this area should focus on:

Developing and validating highly sensitive and specific quantitative assays for this compound and its major metabolites in various biological matrices (plasma, tissues, etc.).

Utilizing these methods for detailed pharmacokinetic studies in different preclinical models to better understand the compound's ADME profile.

Employing advanced mass spectrometry imaging techniques to visualize the distribution of this compound and its metabolites within tissues, particularly in the liver and in bacterial biofilms, to correlate its localization with its biological effects.

These advancements will provide a more comprehensive understanding of the compound's in vivo fate and help in designing safer and more effective therapeutic strategies.

Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

Understanding the relationship between the chemical structure of this compound and its biological activity (structure-activity relationship, SAR) is fundamental for optimizing its therapeutic properties. While some SAR studies have been conducted on other compounds from Dioscorea bulbifera for activities like anti-HIV-1 integrase and antimalarial effects, there is a significant gap in the knowledge regarding the SAR of this compound for its antimicrobial and plasmid-curing activities. thaiscience.infospringermedizin.de

For its hepatotoxic effects, it has been established that the furan ring is a key structural feature responsible for the metabolic activation that leads to liver injury. frontiersin.org This provides a crucial starting point for medicinal chemistry efforts to design analogues with reduced toxicity.

Future research should systematically explore the SAR of this compound with a focus on its antimicrobial effects by:

Synthesizing a library of analogues with modifications at various positions of the molecule, such as the acetate group, the lactone rings, and the furan moiety.

Evaluating these analogues for their plasmid-curing efficiency and direct antimicrobial activity against a panel of MDR bacteria.

Concurrently assessing the cytotoxicity and hepatotoxicity of these new compounds to identify candidates with an improved therapeutic index.

Utilizing computational modeling and molecular docking studies to predict the binding of these analogues to potential bacterial targets and to rationalize the observed SAR.

This targeted approach will be instrumental in developing new derivatives of this compound that retain or enhance the desired antimicrobial effects while minimizing adverse effects.

Integrative Omics Approaches (e.g., Metabolomics, Transcriptomics) in Preclinical Investigations

Integrative omics technologies, such as metabolomics and transcriptomics, offer a powerful, systems-level approach to understanding the complex biological effects of this compound. To date, these approaches have been primarily applied to investigate the compound's hepatotoxicity.

Integrated metabolomic and transcriptomic studies in mice have revealed that exposure to this compound leads to significant alterations in thousands of genes and numerous metabolites in both the liver and serum. researchgate.netnih.gov These studies have identified key perturbed metabolic pathways, including:

Bile acid metabolism

Taurine and hypotaurine (B1206854) metabolism

Purine and pyrimidine (B1678525) metabolism

Amino acid metabolism

Glutathione metabolism researchgate.net

These findings have provided valuable insights into the molecular mechanisms underlying the liver injury induced by this compound. researchgate.netnih.gov Additionally, a study on Tibetan sheep identified this compound as a differential metabolite in the rumen, suggesting its potential interaction with the gut microbiome and host metabolism. mdpi.com

While these studies have focused on toxicity, the application of omics technologies to understand the antimicrobial effects of this compound is a promising future direction. Future preclinical investigations should include:

Bacterial Omics: Performing transcriptomic and metabolomic analyses on bacteria treated with this compound to identify the specific cellular processes and pathways that are disrupted, leading to plasmid loss.

Host-Pathogen Interaction Omics: In the context of an infection model, using dual RNA-seq to simultaneously profile the transcriptomes of both the host and the pathogen during treatment with this compound. This would provide a comprehensive view of the compound's effects on both the bacteria and the host's response to the infection.

Microbiome Analysis: Further investigating the impact of this compound on the gut microbiome, as this could have implications for both its therapeutic efficacy and its systemic effects.

By integrating these multi-omics datasets, researchers can build comprehensive models of the biological effects of this compound, accelerating the development of this compound for therapeutic applications.

Q & A

Q. What are the primary metabolic pathways involved in EEA-induced hepatotoxicity?

EEA undergoes CYP3A4-mediated metabolic activation to form a reactive cis-enediol intermediate, which covalently binds to cellular proteins (e.g., lysine and cysteine residues) or glutathione (GSH), leading to hepatotoxicity. Key methodologies include in vitro microsomal incubations with NADPH, LC-MS/MS for adduct detection, and in vivo validation using CYP3A4 inhibitors like ketoconazole (KTC) to block toxicity .

Q. Which experimental models are used to assess EEA hepatotoxicity?

- In vivo : Mice administered EEA (100 mg/kg for 36 hours) show dose- and time-dependent increases in serum ALT/AST (e.g., ALT: 9,128 ± 3,487 U/L vs. control: 1,093 ± 322 U/L) and histopathological changes (e.g., spotty necrosis, inflammatory infiltration) .

- In vitro : Mouse/human liver microsomes, recombinant CYP enzymes, and GSH/N-acetyl-lysine (NAL) trapping assays to identify reactive metabolites .

Q. What structural features of EEA are critical for its toxicity?

The unsaturated furan ring is essential. Saturation of the furan (e.g., tetrahydrofurano-EEA) abolishes hepatotoxicity, confirming that metabolic activation via the furan moiety drives toxicity .

Q. What biomarkers indicate EEA-induced liver injury in preclinical studies?

Key biomarkers include elevated serum ALT/AST, histopathological necrosis, and detection of protein adducts (e.g., cyclic GSH/NAL conjugates) via immunochemical assays or LC-MS/MS .

Advanced Research Questions

Q. How do researchers resolve contradictions between metabolic activation and direct cytotoxicity hypotheses for EEA?

- Method : Pretreatment with CYP3A4 inhibitors (e.g., KTC) blocks metabolite formation but increases circulating parent EEA without intensifying toxicity, confirming that toxicity is metabolite-dependent, not parent compound-driven .

- Control : Use of tetrahydrofurano-EEA (structurally modified, non-reactive) shows no hepatotoxicity .

Q. What methodologies identify protein adducts formed by EEA metabolites?

- LC-MS/MS : Detects lysine- and cysteine-based adducts (e.g., cyclic GSH conjugates) in vitro and in vivo .

- Immunochemical assays : Polyclonal antibodies target adducts like EDE-NAL for quantitative analysis in liver tissues .

Q. How do EEA and diosbulbin B (DIOB) synergistically enhance hepatotoxicity in Dioscorea bulbifera extracts?

- Chemometric modeling : Fingerprint-toxicity relationship studies identify EEA and DIOB as hepatotoxic equivalent combinatorial markers (HECMs). Combined exposure amplifies liver injury vs. individual compounds, validated via serum transaminase levels and histopathology .

- Mechanism : Both compounds generate reactive intermediates (e.g., cis-enediol) that overwhelm detoxification pathways .

Q. What analytical techniques quantify EEA and its metabolites in biological matrices?

- UPLC-QTOF-MS/MS : Profiles metabolites in liver microsomes and serum .

- HPLC-DAD : Quantifies parent EEA in herbal extracts .

- HRMS : Elucidates structures of GSH/NAL adducts .

Q. How are interspecies differences in EEA metabolism addressed?

- Comparative studies : Human vs. mouse liver microsomes and recombinant CYP3A4/CYP2C19 enzymes assess metabolic rates.

- Interspecies scaling : Predicts human hepatic clearance using in vitro-in vivo extrapolation (IVIVE) .

Q. What in vitro models study EEA’s plasmid-curing activity against multidrug-resistant bacteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.